molecular formula C9H9N3O B1504714 4-(Furan-2-yl)-6-methylpyrimidin-2-amine CAS No. 91004-63-6

4-(Furan-2-yl)-6-methylpyrimidin-2-amine

Cat. No.: B1504714
CAS No.: 91004-63-6
M. Wt: 175.19 g/mol
InChI Key: BZDGUQXZLQUJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6 and a furan-2-yl moiety at position 2.

Properties

CAS No.

91004-63-6

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-(furan-2-yl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C9H9N3O/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

BZDGUQXZLQUJHE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)C2=CC=CO2

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine typically involves the reaction of 2-furylamine with 2,4,6-trimethylpyrimidine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction generally requires a boron reagent, such as a boronic acid or ester, and a palladium catalyst, often in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include toluene or dimethylformamide (DMF), and reactions are typically conducted at elevated temperatures ranging from 80°C to 120°C.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as sodium borohydride to yield corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrimidine ring, particularly at the 5-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro groups.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitro-substituted pyrimidines.

Scientific Research Applications

4-(Furan-2-yl)-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in DNA synthesis and repair, as well as receptors related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyrimidine scaffold allows diverse substitutions, influencing electronic properties, solubility, and intermolecular interactions. Key analogs include:

Compound Name Substituents (Positions 4 and 6) Key Structural Differences
4-Methyl-6-phenylpyrimidin-2-amine Phenyl (4), Methyl (6) Furan replaced with phenyl; planar geometry with π-π stacking
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine Morpholinophenyl (4), Aryl (6) Morpholino group enhances H-bond acceptor capacity
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine Furan-2-yl (4), 5-Methylfuran-2-yl (6) Additional methyl on furan increases lipophilicity

Key Observations :

  • Morpholino Groups: In , the morpholinophenyl group introduces conformational flexibility and hydrogen-bonding sites, which may improve bioavailability.

Physicochemical Properties

Spectral Data:
  • IR Spectroscopy: Target compound analogs (e.g., 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine) show NH₂ stretches at 3456–3182 cm⁻¹, consistent with free amino groups . Morpholinophenyl derivatives exhibit C–N stretches at ~1229 cm⁻¹ and aromatic C–H bends at 697 cm⁻¹ .
  • ¹H NMR: Amino protons in 4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine resonate at δ 5.23 ppm, while furan protons in the target compound’s analogs appear at δ 7.30–8.03 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.